1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-26-11-16(19(27)15-5-4-13(2)25-20(15)26)21(28)24-10-17-18(23-8-7-22-17)14-6-9-29-12-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQXDFZTUZKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel synthetic derivative belonging to the naphthyridine family. Its unique structure, characterized by a combination of naphthyridine, thiophene, and pyrazine moieties, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.48 g/mol. The structural complexity includes multiple heterocycles which may contribute to its biological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the naphthyridine core is known for its role in enzyme inhibition and receptor modulation. Specifically, it may act on:
- Enzymatic pathways : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor interactions : Possible binding to specific receptors that regulate cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our compound may possess similar anti-tubercular activity.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) have revealed that certain derivatives are non-toxic at effective concentrations . This is crucial for potential therapeutic applications, indicating a favorable safety profile.
Study 1: Anti-Tubercular Activity
A study focusing on the synthesis and evaluation of substituted naphthyridine derivatives found that several compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values between 3.73 and 4.00 μM, demonstrating the potential for further development in treating tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Target Compound | TBD | TBD |
Study 2: Mechanistic Insights
Docking studies conducted on related compounds indicate that the binding affinity to specific protein targets (e.g., DprE1) is critical for their biological activity. The target compound's structural features may facilitate similar interactions, warranting further investigation into its binding characteristics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s uniqueness lies in its thiophene-pyrazine hybrid side chain . Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of 1,8-Naphthyridine Derivatives
Key Observations
The thiophene-pyrazine side chain in the target compound may increase π-stacking capacity compared to halogenated benzyl groups in .
Synthetic Accessibility :
- Yields for 1,8-naphthyridine derivatives vary widely (25–75%), influenced by steric and electronic effects of substituents. For example, adamantyl derivatives show lower yields (25%), likely due to bulky substituents.
Spectral Trends :
Q & A
What are the established synthetic pathways for synthesizing this compound, and how do reaction parameters (e.g., solvent, temperature) impact yield and purity?
Basic Research Question
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclocondensation of β-keto esters with hydrazine derivatives under reflux (e.g., ethanol, 80°C) forms the naphthyridine core .
- Functionalization : Subsequent reactions, such as coupling with thiophene-pyrazine moieties, utilize nucleophilic substitution or amidation. For example, hydrazide intermediates react with carbon disulfide in ethanol/KOH to form triazole derivatives (yields: 70–78%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance piperazine coupling efficiency, achieving yields up to 90% .
- Temperature Optimization : Prolonged heating (80°C for 6–17 h) minimizes side reactions, as shown in ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-naphthyridine synthesis .
How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of structurally similar naphthyridine derivatives?
Advanced Research Question
Discrepancies arise from assay variability or compound purity. Mitigation strategies include:
- Standardized Bioassays : Use validated protocols with reference strains (e.g., ATCC cultures) and controls (e.g., ciprofloxacin) .
- SAR Studies : Modify substituents systematically. Replacing 4-methoxybenzoyl with pyrazinylmethyl alters DNA gyrase interactions, impacting antimicrobial activity .
- Impurity Analysis : HPLC-MS identifies byproducts (e.g., dehalogenated species) that may skew results .
What spectroscopic techniques are essential for confirming structural integrity, particularly regarding regioselectivity in the naphthyridine core?
Basic Research Question
Key techniques:
- NMR : Assigns aromatic protons (e.g., H-2 at δ 8.85 ppm in DMSO-d6 ) and carbonyl carbons.
- IR Spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and ketone groups (1685 cm⁻¹) .
- X-ray Crystallography : Resolves regiochemistry ambiguities, as in ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-naphthyridine structures .
What computational methodologies predict this compound’s binding mode with kinase targets, and how can models be validated?
Advanced Research Question
Integrated workflows include:
- Molecular Docking : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase), highlighting pyrazine-thiophene contacts .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- Experimental Validation : Analogs with modified substituents (e.g., thiophene → furan) show IC50 shifts aligning with predicted interactions .
How do solvent and catalyst systems influence Suzuki-Miyaura cross-coupling efficiency for pyrazine functionalization?
Advanced Research Question
Optimization strategies:
- Solvent : DME/H2O improves boronic acid solubility; avoid DMF due to Pd coordination .
- Catalysts : Pd(PPh3)4 with K2CO3 achieves >75% yield; XPhos enhances sterically hindered couplings .
- Temperature : 80°C for 12 h balances conversion and decomposition, as in morpholinomethyl-naphthyridine synthesis .
What strategies enhance metabolic stability without compromising target affinity?
Advanced Research Question
Approaches include:
- Electron-Withdrawing Groups : Fluorination at the naphthyridine 6-position reduces CYP450 oxidation (t1/2 > 4 h) .
- Methylation : Pyrazine-N-methyl prevents N-dealkylation, increasing plasma stability by 40% .
- Prodrug Design : Ethyl ester prodrugs improve oral bioavailability (22% → 58% in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
